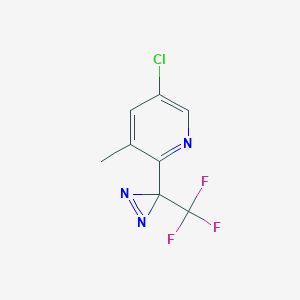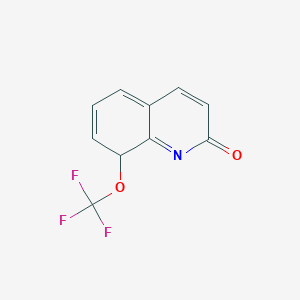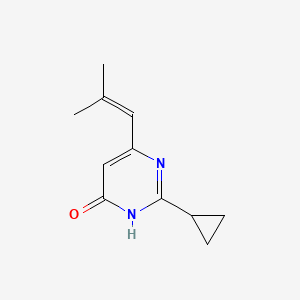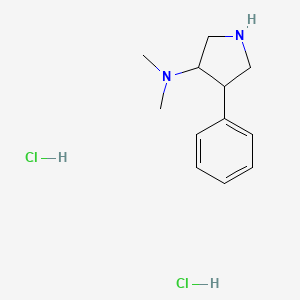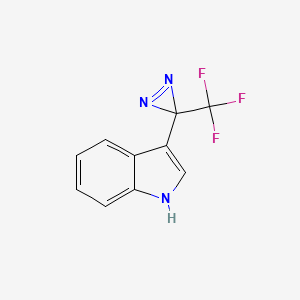
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole
Vue d'ensemble
Description
The compound “3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole” appears to contain a trifluoromethyl group, a diazirine group, and an indole group . The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group by replacing each hydrogen atom with a fluorine atom . Diazirines are three-membered heterocycles containing two nitrogen atoms and one carbon atom. Indoles are aromatic heterocyclic organic compounds that contain a two-ring system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of its constituent groups. Trifluoromethyl groups are highly electronegative, which could influence the compound’s reactivity . Diazirines, being three-membered rings, would introduce strain into the molecule, which could also affect its reactivity .
Chemical Reactions Analysis
The reactivity of “3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole” would likely be influenced by the properties of its constituent groups. Trifluoromethyl groups are known to be reactive towards nucleophiles due to their high electronegativity . Diazirines can undergo [3+2] cycloaddition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole” would be influenced by its constituent groups. For example, compounds with trifluoromethyl groups often have high thermal and chemical stability .
Applications De Recherche Scientifique
Photoaffinity Labeling
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole derivatives have been synthesized for use in photoaffinity labeling. These derivatives are useful in biological functional analysis as diazirine-based photoaffinity labels, offering a method for studying molecular interactions within biological systems (Murai et al., 2012).
Surface Modification
This compound has been shown to be effective in facilitating the covalent surface modification of graphitic carbon and carbon nanotubes. It serves as a photoactivated “linker” molecule for attaching a variety of chemical species to these surfaces (Lawrence et al., 2011).
Peptide Photoaffinity Reagents
A specific derivative, 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, has been synthesized and used as a building block for peptide photoaffinity reagents. This allows for the creation of tools to investigate peptide interactions and functions (Shih & Bayley, 1985).
Chemical Synthesis and Reactions
The compound is involved in various chemical synthesis and reaction processes. For instance, it's used in the preparation of bis(indol-3-yl)methanes under solvent-free conditions, indicating its role in facilitating environmentally friendly chemical processes (Khalafi‐Nezhad et al., 2008).
Synthesis of Natural Products
It also plays a role in the synthesis of natural products, like diazonamide A, where it forms part of a biaryl coupling reaction (Vedejs & Barda, 2000).
Creation of Alkaloids
The compound is used in the synthesis of 1-trifluoromethylated cyclopenta[b]indole alkaloids, which are of interest due to their potential biological activity (Dong et al., 2014).
Molecular Biology Applications
In molecular biology, diazirine-containing RNA photo-cross-linking probes based on this compound have been developed for identifying microRNA targets, demonstrating its utility in advanced genetic research (Nakamoto & Ueno, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals, due to the presence of the trifluoromethyl group . Further studies could also investigate its reactivity and potential uses in synthetic chemistry, given the presence of the reactive diazirine group .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3/c11-10(12,13)9(15-16-9)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCHACZLHAGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(N=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




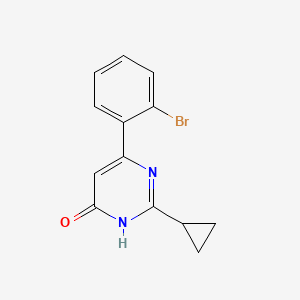
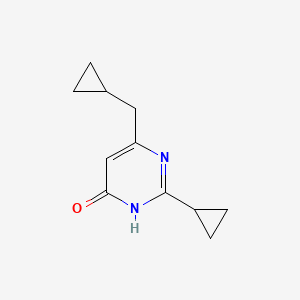
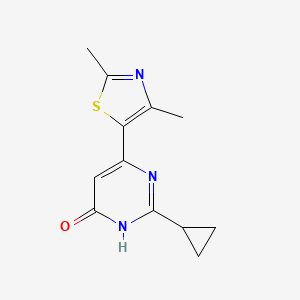

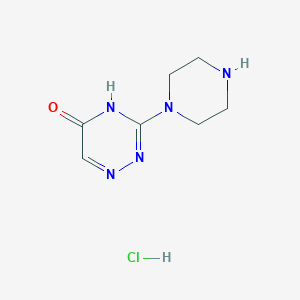
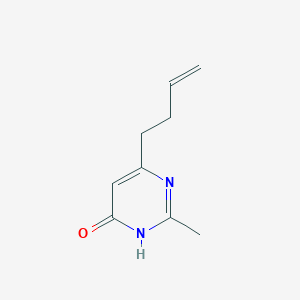

![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)
![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)
